molecular formula C18H15ClFN3O3S3 B2406247 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1101176-49-1

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2406247
CAS No.: 1101176-49-1
M. Wt: 471.96
InChI Key: PLEDMLIVLMHEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: This can be achieved by reacting 4-fluoroaniline with a suitable thioamide under cyclization conditions.

    Sulfonylation: The thiazole intermediate is then reacted with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Coupling with pyrrolidine: The final step involves coupling the sulfonylated thiazole with pyrrolidine-2-carboxylic acid or its derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonyl and thiazole groups.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiazole groups may play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-methylphenyl)thiazol-2-yl)pyrrolidine-2-carboxamide
  • 1-((5-bromothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide

Uniqueness

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide is unique due to the presence of both a sulfonyl group and a thiazole ring, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S3/c19-15-7-8-16(28-15)29(25,26)23-9-1-2-14(23)17(24)22-18-21-13(10-27-18)11-3-5-12(20)6-4-11/h3-8,10,14H,1-2,9H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEDMLIVLMHEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.